6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Description
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of the tetrahydroquinoline scaffold, characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position of the bicyclic aromatic system. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and material science applications. The trifluoromethoxy group enhances lipophilicity, metabolic stability, and electronic properties, making it a critical functional group in drug design . For instance, it has been identified as a key pharmacophore in ligands targeting the hepatocyte growth factor (HGF) receptor, where its electron-withdrawing nature stabilizes receptor-ligand interactions via hydrogen bonding with residues like ARG1166 .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6,14H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGAVGPJGRKTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and trifluoromethoxy-containing reagents.
Reaction Conditions: A common method involves the nucleophilic substitution reaction where the trifluoromethoxy group is introduced to the tetrahydroquinoline ring. This can be achieved using reagents like trifluoromethoxybenzene under specific conditions such as the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other functionalized derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydroquinoline Derivatives
*THIQ: Tetrahydroisoquinoline
Key Insights:
- Electron-Withdrawing vs. Electron-Donating Groups : The -OCF₃ group in 6-(Trifluoromethoxy)-THQ improves receptor binding affinity compared to electron-donating groups like -OCH₃ (Thalline) due to its strong electron-withdrawing nature .
- Positional Effects : Substituents at the 6-position (e.g., -OCF₃, -OCH₃) generally exhibit higher bioactivity than those at the 2-position, as seen in 2-Methyl-5-hydroxy-THQ .
- Steric and Lipophilic Effects: Bulky groups (e.g., -CF₃ in tetrahydroisoquinoline derivatives) enhance target selectivity but may reduce aqueous solubility .
Key Insights:
- Fluorinated Derivatives : Introducing -OCF₃ requires specialized fluorination reagents (e.g., trifluoromethylating agents), increasing synthetic complexity compared to -OCH₃ .
- Oxidative Stability: The -OCF₃ group resists oxidation better than -OCH₃, as molecular oxygen or H₂O₂ typically oxidizes THQ to quinoline but leaves -OCF₃ intact .
- Reaction Solvent Effects : Bulky substituents near the nitrogen (e.g., in 2-R-THQ derivatives) necessitate solvent optimization (e.g., THF over diethyl ether) to avoid steric hindrance .
Biological Activity
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has garnered attention due to its potential biological activities. As part of the tetrahydroquinoline family, it exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.
- Chemical Name : this compound
- CAS Number : 212695-44-8
- Molecular Formula : C10H10F3N
- Molecular Weight : 215.19 g/mol
The biological activity of this compound has been linked to its ability to modulate various molecular pathways. Research indicates that this compound may interact with specific enzymes and receptors involved in cellular signaling and inflammation.
Key Mechanisms:
- Inhibition of NF-κB : This compound has been shown to inhibit LPS-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated significant cytotoxic effects against various human cancer cell lines including NCI-H23 and MDA-MB-231 .
Anticancer Properties
Research indicates that derivatives of tetrahydroquinolines, including this compound, exhibit potent anticancer properties. A study reported that certain derivatives showed up to 53 times the potency of reference compounds in inhibiting NF-κB activity . This suggests potential applications in developing cancer therapies.
In Vitro Studies
A summary of in vitro studies reveals the following findings:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | NCI-H23 | 5.0 | Cytotoxic |
| This compound | MDA-MB-231 | 4.5 | Cytotoxic |
| Reference Compound | NCI-H23 | 0.1 | Baseline |
The IC50 values indicate that the compound has significant cytotoxicity against these cancer cell lines.
Study on Anticancer Activity
In a controlled study published in PubMed, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their biological activities. Among them, the derivative containing the trifluoromethoxy group exhibited superior inhibition of NF-κB and showed promising results against various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
